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Compound of Interest

Compound Name: Org-12962 hydrochloride

Cat. No.: B1663714 Get Quote

Oss, The Netherlands – Developed by Organon, the pharmaceutical research and

development company, Org-12962 emerged in the late 1990s as a potent and selective agonist

for the serotonin 5-HT2C receptor. This pyridinylpiperazine derivative was investigated for its

potential as a novel anxiolytic and antidepressant agent. While showing promise in early

studies, its development was ultimately halted during human trials due to an unfavorable side-

effect profile. This technical guide provides a comprehensive overview of the discovery,

preclinical and clinical development, and the eventual discontinuation of Org-12962.

Discovery and Rationale
The development of Org-12962 was rooted in the growing understanding of the role of the 5-

HT2C receptor in regulating mood and anxiety. Preclinical and clinical evidence at the time

suggested that agonism of the 5-HT2C receptor could produce anxiolytic and antidepressant

effects. Organon, along with other pharmaceutical companies, initiated programs to identify and

develop selective 5-HT2C agonists as a new therapeutic class for psychiatric disorders.

While the specific screening and lead optimization process for Org-12962 has not been

detailed in publicly available literature, it is understood to have originated from a broader

medicinal chemistry program at Organon focused on developing ligands for serotonin

receptors. The chemical structure of Org-12962, 1-(5-trifluoromethyl-6-chloropyridin-2-

yl)piperazine, reflects a common scaffold for 5-HT receptor ligands.
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The initial and most detailed in vitro characterization of Org-12962 was published by Porter and

colleagues in 1999.[1] This pivotal study assessed the functional activity of Org-12962 at

recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in Chinese Hamster

Ovary (CHO-K1) cells.

Quantitative Data: Potency and Efficacy
The study utilized a fluorometric imaging plate reader (FLIPR) to measure agonist-induced

increases in intracellular calcium ([Ca2+]i), a hallmark of Gq-coupled receptor activation. The

key findings for Org-12962 are summarized in the table below.

Receptor Subtype Agonist pEC50 (Potency)
Intrinsic Activity (%
of 5-HT max)

h5-HT2C Org-12962 8.1 ± 0.1 95 ± 5

5-HT 8.5 ± 0.1 100

h5-HT2A Org-12962 7.0 ± 0.1 70 ± 8

5-HT 8.2 ± 0.1 100

h5-HT2B Org-12962 < 6.0 < 20

5-HT 8.8 ± 0.1 100

Data from Porter et al., 1999[1]

These results demonstrated that Org-12962 is a potent and high-efficacy agonist at the human

5-HT2C receptor, with approximately 12-fold selectivity over the 5-HT2A receptor in terms of

potency and lower intrinsic activity at the 5-HT2A subtype. Its activity at the 5-HT2B receptor

was significantly lower.

Experimental Protocol: FLIPR Assay for [Ca2+]i
The experimental workflow for the functional characterization of Org-12962 is outlined below.
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Figure 1: Experimental workflow for the in-vitro functional characterization of Org-12962.
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Preclinical In Vivo Development
Detailed preclinical in vivo studies specifically on Org-12962 in animal models of anxiety and

depression have not been published. However, research from Organon and their collaborators

on other selective 5-HT2C agonists, such as Ro-60-0175, provides insight into the expected

preclinical profile. These related compounds demonstrated efficacy in animal models of

obsessive-compulsive disorder and depression, but not consistently in models of generalized

anxiety. It is likely that Org-12962 underwent a similar battery of preclinical tests to warrant its

progression into clinical trials.

Clinical Development and Discontinuation
Org-12962 advanced into Phase II clinical trials for the treatment of depression and anxiety.

However, its development was terminated following the outcomes of these trials.

The Public Speaking Challenge
A key study in the clinical evaluation of Org-12962 as an anxiolytic was a "public speaking

challenge". This is a common experimental paradigm used to induce anxiety in a controlled

setting to evaluate the efficacy of anti-anxiety medications. While the specific protocol and

quantitative results for the Org-12962 trial are not publicly available, the general methodology

for such a study is well-established.
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Figure 2: Generalized workflow for a public speaking challenge in anxiolytic drug trials.

Reasons for Discontinuation
The clinical trials revealed that while Org-12962 may have had some anxiolytic effects, these

were accompanied by undesirable side effects, including dizziness and a "spacey" feeling.[1]

These adverse events were attributed to a lack of sufficient in vivo selectivity of Org-12962 for
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the 5-HT2C receptor over the 5-HT2A receptor. Activation of 5-HT2A receptors is associated

with hallucinogenic and psychotomimetic effects, and it is believed that the side effects of Org-

12962 were a manifestation of off-target 5-HT2A activation.

Signaling Pathways
The primary mechanism of action of Org-12962 is the activation of the Gq/11 signaling pathway

downstream of the 5-HT2C receptor.
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Figure 3: Simplified Gq signaling pathway activated by Org-12962 at the 5-HT2C receptor.
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Synthesis
A specific, detailed synthesis protocol for Org-12962 has not been published in the peer-

reviewed literature. However, the synthesis of analogous 1-(pyridinyl)piperazine derivatives is

well-documented. A plausible synthetic route would involve the nucleophilic aromatic

substitution reaction between 2-chloro-6-(trifluoromethyl)pyridine and piperazine.
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Figure 4: Plausible synthetic scheme for Org-12962.

Conclusion
Org-12962 was a promising 5-HT2C receptor agonist that ultimately failed in clinical

development due to a lack of in vivo selectivity, leading to unacceptable side effects. The story

of Org-12962 highlights the critical importance of receptor selectivity in drug development,

particularly for targets within the central nervous system where off-target effects can lead to

significant adverse events. Despite its discontinuation, the research into Org-12962 and other

5-HT2C agonists contributed valuable knowledge to the understanding of the role of this

receptor in psychiatric disorders and informed the development of subsequent, more selective

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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